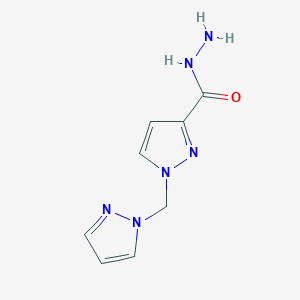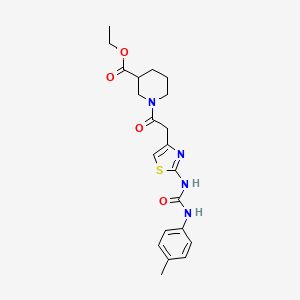
2-Bromo-6-ethoxy-4-formylphenyl 2-chlorobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-Bromo-6-ethoxy-4-formylphenyl 2-chlorobenzoate” is a chemical compound with the molecular formula C16H12BrClO4 . It is also known as "Benzoic acid, 2-chloro-, 2-bromo-6-ethoxy-4-formylphenyl ester" .
Molecular Structure Analysis
The molecular structure of “this compound” consists of 16 carbon atoms, 12 hydrogen atoms, 1 bromine atom, 1 chlorine atom, and 4 oxygen atoms . The molecular weight is 383.62 .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include its molecular formula (C16H12BrClO4), molecular weight (383.62), and structure . Unfortunately, specific information about its melting point, boiling point, and density was not found in the sources I retrieved.Wissenschaftliche Forschungsanwendungen
Synthesis and Antiviral Activity : One study focused on the synthesis of 2,4-Diamino-6-hydroxypyrimidines substituted at position 5 with various groups, including bromo and ethoxy. These compounds showed marked inhibitory activity against retrovirus replication in cell culture, making them potential candidates for antiviral drug development (Hocková et al., 2003).
Synthesis of Dapagliflozin : Another study involved the synthesis of Dapagliflozin, an antidiabetic drug. The process included the use of 5-bromo-2-chlorobenzoic acid, which underwent various chemical transformations including Friedel-Crafts acylation with phenetole and reduction to yield key intermediates (Jie Yafei, 2011).
Metabolism Study : A study on the metabolism of 4-bromo-2,5-dimethoxyphenethylamine (2C-B) in rats identified various metabolites, indicating the compound's biological transformations and potential pharmacological applications (Kanamori et al., 2002).
Chemical Synthesis : A study focused on the synthesis of cyclopentenones and α,β-unsaturated ketones using allylidenetriphenylphosphorane, a bifunctional reagent. The process involved alkylation with bromo compounds and subsequent chemical reactions, highlighting the versatility of bromo-derivatives in organic synthesis (Hatanaka et al., 1994).
Reactivity Study : Research on the reactivity of bromo-derivatives of ethoxypyridine with hydrochloric acid revealed various chemical transformations, providing insights into the chemical behavior of bromo- and ethoxy-substituted compounds (Hertog & Bruyn, 2010).
Chemical Reactions Study : Another study investigated the reactions of 3-bromo-4-ethoxy-1,1,1-trifluoro-3-buten-2-one with benzenethiols, discussing the reactivity of benzenethiols and providing valuable information for the synthesis of complex organic compounds (Zhao et al., 2010).
Synthesis and Characterization : The synthesis and characterization of "Willowlike" thermotropic dendrimers involved the use of bromo-substituted monomers, demonstrating the role of bromo compounds in the development of advanced materials (Percec et al., 1994).
Eigenschaften
IUPAC Name |
(2-bromo-6-ethoxy-4-formylphenyl) 2-chlorobenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrClO4/c1-2-21-14-8-10(9-19)7-12(17)15(14)22-16(20)11-5-3-4-6-13(11)18/h3-9H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMYTZTBOODTGEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C=O)Br)OC(=O)C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrClO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2466356.png)
![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2-(5-oxo-2,3,5,6,7,8-hexahydrocyclopenta[d]thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2466357.png)


![1-isopropyl-1H-indole-2,3-dione 3-[N-(2,4-dichlorophenyl)hydrazone]](/img/structure/B2466360.png)

![(1-(Benzo[d]oxazol-2-yl)pyrrolidin-2-yl)(4-(4-fluorophenyl)piperazin-1-yl)methanone](/img/structure/B2466362.png)




![3-(4-Methylbenzyl)-8-(methylsulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2466374.png)
